molecular formula C22H22N2O7 B11506427 3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11506427
M. Wt: 426.4 g/mol
InChI Key: GUCGBFPPJOURLV-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrole derivatives with hydroxyl and methoxy substituents. Examples could be:

  • 3-(2-HYDROXY-5-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
  • 5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-PYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C22H22N2O7/c1-22(21(28)29)17-16(18(23-22)12-10-11(30-2)8-9-14(12)25)19(26)24(20(17)27)13-6-4-5-7-15(13)31-3/h4-10,16-18,23,25H,1-3H3,(H,28,29)

InChI Key

GUCGBFPPJOURLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O

Origin of Product

United States

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